1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Overview
Description
1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a heterocyclic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a piperidine ring, with two ketone functional groups at positions 2 and 8. The presence of the nitrogen atom in the spiro ring system imparts significant chemical reactivity and potential biological activity to the compound.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1-azaspiro[4Similar compounds, such as hydantoins, have a wide range of therapeutic applications . They are known to interact with various targets, including the central nervous system (CNS), to ameliorate epilepsy symptoms .
Mode of Action
The specific mode of action of 1-Methyl-1-azaspiro[4Related compounds, such as dantrolene, inhibit abnormal ca 2+ release at the sarcoplasmic reticulum and physiological ca 2+ release from skeletal muscles .
Biochemical Pathways
The exact biochemical pathways affected by 1-Methyl-1-azaspiro[4Related compounds, such as birt377, demonstrate potent anti-inflammatory activity as an antagonist of lymphocyte function-associated antigen-1 (lfa-1) .
Result of Action
The molecular and cellular effects of 1-Methyl-1-azaspiro[4Related compounds, such as dantrolene, have been used in the clinical treatment of malignant hyperthermia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azaspiro[4.5]decane-2,8-dione typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with methylamine to form an intermediate imine. This intermediate then undergoes a cyclization reaction with a suitable reagent, such as phosgene or a similar carbonylating agent, to form the spirocyclic structure. The final step involves oxidation to introduce the ketone groups at positions 2 and 8 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-azaspiro[4.5]decane-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
1-Methyl-1-azaspiro[4.5]decane-2,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but with an additional phenyl group, which can influence its chemical reactivity and biological activity.
8-oxa-2-azaspiro[4.5]decane:
Uniqueness
1-Methyl-1-azaspiro[4.5]decane-2,8-dione is unique due to its specific spiro linkage and the presence of two ketone groups. These structural features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-methyl-1-azaspiro[4.5]decane-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGAZTKFNISBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC12CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570304 | |
Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142283-66-7 | |
Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.